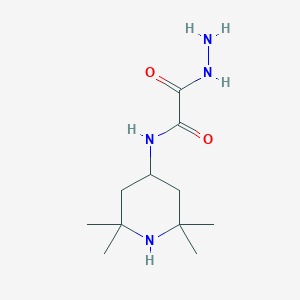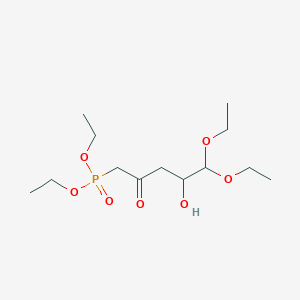
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one, also known as DFP, is a chemical compound with the molecular formula C12H23O6P. It is an organophosphorus compound that is widely used in scientific research, particularly in the field of biochemistry. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Scientific Research Applications
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is widely used in scientific research as a tool to study the function of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is a potent inhibitor of acetylcholinesterase, and its use allows researchers to study the effects of acetylcholine accumulation on nerve function. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is also used in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system. This overstimulation can result in muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one has a wide range of biochemical and physiological effects. Its inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system. This overstimulation can result in muscle spasms, convulsions, and respiratory failure. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one can also cause the inhibition of other enzymes, such as butyrylcholinesterase, which can lead to a range of other effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one in lab experiments is its potency as an inhibitor of acetylcholinesterase. This allows researchers to study the effects of acetylcholine accumulation on nerve function in a controlled manner. However, the use of 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one can also be limited by its toxicity. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is a highly toxic compound that can cause serious harm if not handled properly. Researchers must take appropriate safety precautions when working with 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one to avoid exposure.
Future Directions
There are many future directions for research involving 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one. One area of interest is the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one has been shown to be effective in inhibiting acetylcholinesterase, which is a target for the treatment of these diseases. Another area of interest is the study of the effects of 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one on other enzymes and neurotransmitters. By understanding the broader effects of 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one on the nervous system, researchers may be able to develop new treatments for a range of neurological disorders.
Synthesis Methods
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one can be synthesized by the reaction of diethyl phosphite with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is then hydrolyzed with dilute acid to yield 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one. The synthesis of 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is relatively straightforward, and the compound can be obtained in high yields.
properties
CAS RN |
113848-04-7 |
|---|---|
Molecular Formula |
C13H27O7P |
Molecular Weight |
326.32 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one |
InChI |
InChI=1S/C13H27O7P/c1-5-17-13(18-6-2)12(15)9-11(14)10-21(16,19-7-3)20-8-4/h12-13,15H,5-10H2,1-4H3 |
InChI Key |
MLYOGOHTSZHGEQ-UHFFFAOYSA-N |
SMILES |
CCOC(C(CC(=O)CP(=O)(OCC)OCC)O)OCC |
Canonical SMILES |
CCOC(C(CC(=O)CP(=O)(OCC)OCC)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



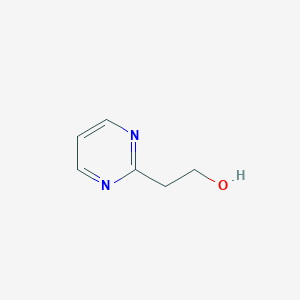


![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
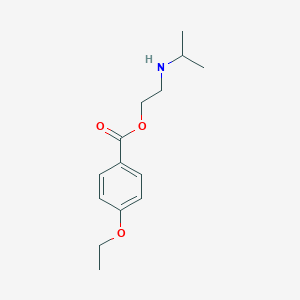

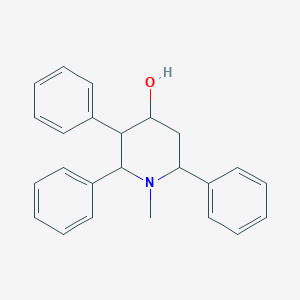
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)


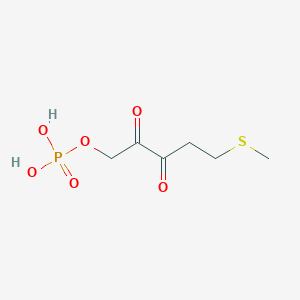
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
